molecular formula C3H2Cl4 B3031152 1-Propene, 2,3,3,3-tetrachloro- CAS No. 16500-91-7

1-Propene, 2,3,3,3-tetrachloro-

Cat. No. B3031152
CAS RN: 16500-91-7
M. Wt: 179.9 g/mol
InChI Key: PQUUGVDRLWLNGR-UHFFFAOYSA-N
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Description

“1-Propene, 2,3,3,3-tetrachloro-” is a chemical compound with the molecular formula C3H2Cl4 . It is also known by other names such as “Propene, 1,2,3,3-tetrachloro-”, “1,2,3,3-Tetrachloro-1-propene”, and "1,2,3,3-Tetrachloropropene" .


Molecular Structure Analysis

The molecular structure of “1-Propene, 2,3,3,3-tetrachloro-” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is JUGQRTGGLWOBPG-UPHRSURJSA-N .


Physical And Chemical Properties Analysis

“1-Propene, 2,3,3,3-tetrachloro-” has a boiling point of 54-55 °C (Press: 30 Torr) and a density of 1.5099 g/cm3 . Its molecular weight is 179.86 .

Scientific Research Applications

Reaction with SbF3

1-Propene, 2,3,3,3-tetrachloro- reacts with SbF3 to form 1,2-dichloro-3,3-difluoro-1-propene. This reaction involves the intermediate formation of the 1,2,3-trichloropropenylium ion. The reaction's specifics were elucidated using fluorination and degradation studies involving carbon-14 labeling (Boberg & Voss, 1976).

Atmospheric Reactions

The atmospheric reactions of compounds like cis- and trans-1,3-dichloropropene, related to 1-Propene, 2,3,3,3-tetrachloro-, have been studied. These compounds, used as insecticide fumigants, undergo reactions with ozone (O3) and hydroxyl (OH) radicals. The study provided insights into their atmospheric lifetimes and reaction mechanisms, essential for understanding their environmental impact (Tuazon et al., 1984).

Synthesis of Polychloro Dialkyl Sulfides

Research on the addition of ethane- and 2-chlor-1-propane-sulfenyl chlorides to 3,3,3-trichloropropene, a related compound, led to the formation of polychloro dialkyl sulfides. These findings are significant for the synthesis of such compounds, showing the versatility of chloropropenes in chemical reactions (Freĭdlina et al., 1960).

Synthesis of Aromatic Compounds

The condensation of 1,1,3-trichloro-1-propene with various aromatic compounds, in the presence of aluminum chloride or antimony pentachloride, led to the synthesis of specific aromatic compounds. This demonstrates another chemical application of chlorinated propenes in synthesizing complex organic structures (Freĭdlina et al., 1959).

Molecular Structure Studies

The molecular structure of 3-chloro-2-chloromethyl-1-propene, closely related to 1-Propene, 2,3,3,3-tetrachloro-, has been extensively studied. Electron diffraction in the gas phase provided insights into its molecular structure and potential conformers, contributing to a deeper understanding of the structural aspects of these compounds (Shen, 1979).

Kinetic Separation Studies

Investigations into the kinetic separation of propene and propane using metal-organic frameworks revealed significant selectivity based on pore apertures and crystallite aspect ratios. This research highlights the potential for using chlorinated propenes in advanced separation technologies (Lee et al., 2011).

Safety and Hazards

The safety symbols for “1-Propene, 2,3,3,3-tetrachloro-” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) include GHS07 . The hazard statements include H302+H312+H332-H315-H319-H335 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2,3,3,3-tetrachloroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl4/c1-2(4)3(5,6)7/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUUGVDRLWLNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(Cl)(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343285
Record name 1-Propene, 2,3,3,3-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16500-91-7
Record name 1-Propene, 2,3,3,3-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The overhead stream comprising 1,2,3-trichloropropane, TCPE, tetrachloropropanes, 1,1,2,2,3-pentachloropropane, 1,1,1,2,3-pentachloropropane, and 1,1,1,2,2-pentachloropropane is then provided to a reactor where it is dehydrochlorinated to provide dichloropropenes, trichloropropenes, 2,3,3,3-tetrachloropropene, and 1,1,2,3-tetrachloropropene. More specifically, dehydrochlorination reactor may typically be a batch or a continuous stirred tank reactor. The mixing can be done, e.g., by mechanical or jet mixing of feed streams. Those of ordinary skill in the art are readily able to determine the appropriate conditions at which to run a dehydrochlorination reactor in order to conduct the aforementioned dehydrochlorination.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propene, 2,3,3,3-tetrachloro-
Reactant of Route 2
1-Propene, 2,3,3,3-tetrachloro-
Reactant of Route 3
1-Propene, 2,3,3,3-tetrachloro-

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